
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Phenethyl Substitution: The phenethyl group is introduced via a substitution reaction, often using a phenethyl halide and a base.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is formed through an amide coupling reaction, using cyclopropanecarboxylic acid and a coupling reagent like EDCI or DCC.
Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the amide or piperidine ring, potentially forming secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethyl group may yield phenylacetone, while reduction of the amide may produce secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as an analgesic or anesthetic.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as opioid receptors in the case of analgesics. The compound binds to these receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Fentanyl: Another piperidine derivative with potent analgesic properties.
Remifentanil: A short-acting opioid analgesic.
Sufentanil: A highly potent synthetic opioid analgesic.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride may have unique properties, such as a different binding affinity or metabolic profile, compared to other similar compounds
Conclusion
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)cyclopropanecarboxamide, monohydrochloride is a compound of interest in various scientific fields. Its synthesis, chemical reactions, and potential applications make it a valuable subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.
属性
CAS 编号 |
2749910-65-2 |
|---|---|
分子式 |
C24H31ClN2O |
分子量 |
399.0 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-19-7-5-6-10-23(19)26(24(27)21-11-12-21)22-14-17-25(18-15-22)16-13-20-8-3-2-4-9-20;/h2-10,21-22H,11-18H2,1H3;1H |
InChI 键 |
HASFMTIMLZXFDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)
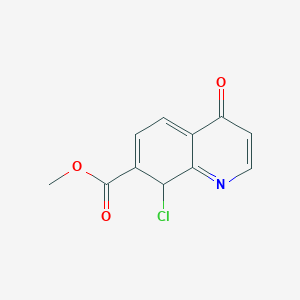


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
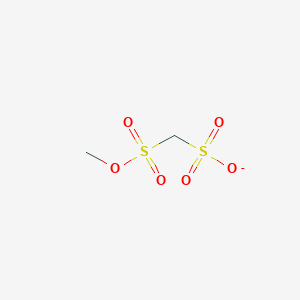
![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
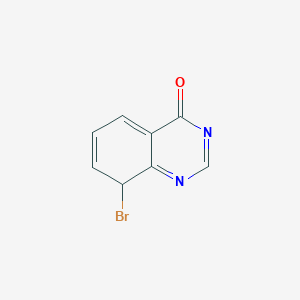
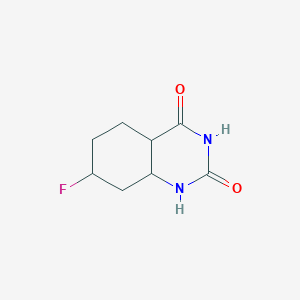
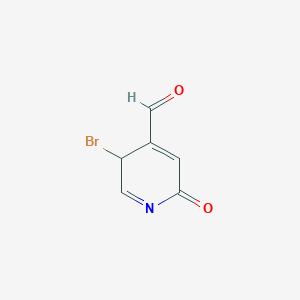
![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
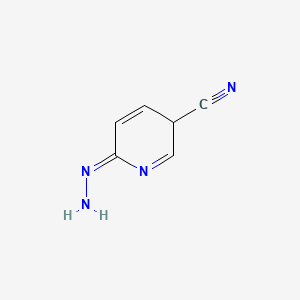
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)
